5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and various industrial processes. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Friedel-Crafts acylation of thiophene with chloroacetyl chloride in the presence of aluminum chloride (AlCl3) to introduce the chloro group. Subsequent steps may include nucleophilic substitution reactions to attach the sulfonamide group and the appropriate alkyl side chain.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the thiophene ring.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophenes or other reduced derivatives.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its biological applications include potential use as a pharmaceutical intermediate or biological probe due to its unique structural features.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of antibacterial, antifungal, and anticancer agents . Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers . Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism by which 5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors to elicit a therapeutic effect.
Comparison with Similar Compounds
Rivaroxaban: A direct factor Xa inhibitor used as an anticoagulant.
Thiazole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 5-Chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide stands out due to its unique structural features, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-(2-methyl-2-thiophen-3-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S3/c1-12(2,9-5-6-17-7-9)8-14-19(15,16)11-4-3-10(13)18-11/h3-7,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUNZOLSDNBBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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